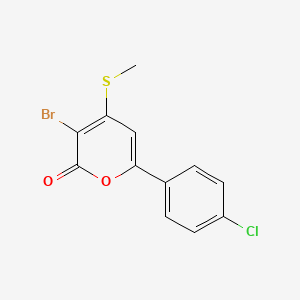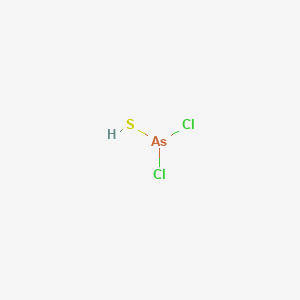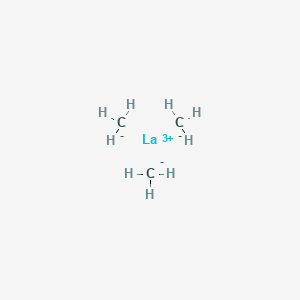
Lanthanum trimethanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum trimethanide is a compound that belongs to the lanthanide series of elements Lanthanides are known for their unique properties, including high electropositivity and the ability to form various coordination compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lanthanum trimethanide typically involves the reaction of lanthanum chloride with trimethanide ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Lanthanum trimethanide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lanthanum oxide.
Reduction: It can be reduced under specific conditions to yield different lanthanum compounds.
Substitution: The trimethanide ligands can be substituted with other ligands to form new coordination compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound include lanthanum oxide, reduced lanthanum compounds, and various substituted lanthanum coordination compounds.
Scientific Research Applications
Lanthanum trimethanide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biology: this compound is used in biological studies to understand the role of lanthanides in biological systems.
Industry: this compound is used in the production of advanced materials, including high-performance ceramics and optical devices.
Mechanism of Action
The mechanism of action of lanthanum trimethanide involves its ability to form stable coordination compounds with various ligands. This property allows it to interact with different molecular targets and pathways. In biological systems, this compound can bind to phosphate groups, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lanthanum trimethanide include other lanthanide trimethanides, such as cerium trimethanide and neodymium trimethanide. These compounds share similar properties but differ in their specific applications and reactivity.
Uniqueness
This compound is unique due to its specific coordination chemistry and the stability of its compounds. Its ability to form stable complexes with various ligands makes it particularly useful in a wide range of applications, from catalysis to materials science.
Properties
CAS No. |
202861-31-2 |
|---|---|
Molecular Formula |
C3H9La |
Molecular Weight |
184.01 g/mol |
IUPAC Name |
carbanide;lanthanum(3+) |
InChI |
InChI=1S/3CH3.La/h3*1H3;/q3*-1;+3 |
InChI Key |
HYXMAYUJUZNBAZ-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[La+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



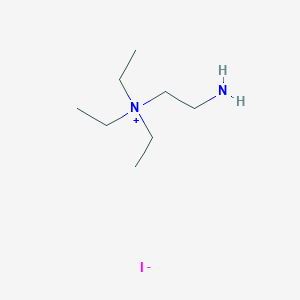
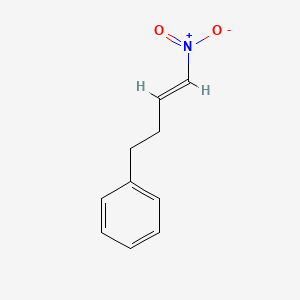
![4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol](/img/structure/B12569928.png)
![Heptanenitrile, 7-[bis(1-methylethyl)phosphino]-](/img/structure/B12569929.png)

![2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B12569964.png)
![4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B12569969.png)
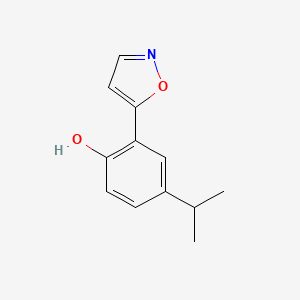

![2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol](/img/structure/B12569993.png)
![Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-](/img/structure/B12570000.png)
